molecular formula C17H36O3S B3044274 Hexadecyl methanesulfonate CAS No. 20779-14-0

Hexadecyl methanesulfonate

Cat. No. B3044274
CAS RN: 20779-14-0
M. Wt: 320.5 g/mol
InChI Key: FESYLDKBOOCXRD-UHFFFAOYSA-N
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Description

Hexadecyl methanesulfonate, also known as Methanesulfonic acid cetyl ester, is a chemical compound with the linear formula CH3SO3(CH2)15CH3 . It has a molecular weight of 320.53 .


Synthesis Analysis

Hexadecyl methanesulfonate can be synthesized by refluxing n-hexadecyl methanesulfonate and sodium azide in anhydrous DMSO for 2 hours at 100 °C . The reaction mixture is then poured on water and extracted .


Molecular Structure Analysis

The molecular structure of Hexadecyl methanesulfonate consists of a total of 56 bonds, including 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, and 1 sulfonate .


Physical And Chemical Properties Analysis

Hexadecyl methanesulfonate is a white crystalline flake . It has a melting point of 53-54 °C . It is soluble in organic solvents .

Scientific Research Applications

Synthesis and Peptide Research

Methanesulfonic acid, a related compound to hexadecyl methanesulfonate, has been utilized in the synthesis of peptides corresponding to α-endorphin and γ-endorphin. These synthesized peptides have shown potential in analgesic potency studies, indicating a promising area for further research in pain management and peptide synthesis (Kubota, Hirayama, Nagase, & Yajima, 1979).

Immunomodulant and Cytoprotector Activity

A study on nitrogen-containing heterocyclic compounds, closely related to hexadecyl methanesulfonate, highlighted their potential applications in cardiovascular disorder treatments. Methanesulfonic acid azolides, a derivative, have been synthesized and evaluated for their cytotoxic and immunomodulant activities. This research contributes to the understanding of these compounds in chemotherapy, especially in conditions involving immune inflammation of vascular walls (Purygin, Lipatov, Potapova, Yakimova, Tezikov, & Zarubin, 2006).

Microbial Metabolism Research

Methanesulfonic acid, again a related compound, plays a crucial role in the biogeochemical cycling of sulfur and is used by various aerobic bacteria as a sulfur source. Research in this area expands our understanding of microbial metabolism, particularly in relation to methanesulfonate and its role in environmental processes (Kelly & Murrell, 1999).

Genotoxicity and DNA Interaction

Studies have shown that compounds like methyl methanesulfonate, a derivative of hexadecyl methanesulfonate, can interact with DNA, affecting replication initiation and potentially leading to mutations. Understanding the mechanisms of these interactions is crucial for assessing the genotoxicity of these compounds and their implications in mutagenesis and cancer research (Painter, 1977).

Pharmaceutical Applications

Hexadecyl methanesulfonate, as a component of various pharmaceutical formulations, is subject to stringent purity requirements. Research into the determination of impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, an analogue, has led to the development of sophisticated analytical methods. These methods are essential for ensuring the safety and efficacy of pharmaceutical products containing these compounds (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

properties

IUPAC Name

hexadecyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYLDKBOOCXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334148
Record name Hexadecyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyl methanesulfonate

CAS RN

20779-14-0
Record name 1-Hexadecanol, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20779-14-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl methanesulfonate
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Synthesis routes and methods

Procedure details

Under an inert atmosphere, e.g., nitrogen, a reactor was charged with 1-hexadecanol 3 (3.78 kg), anhydrous dichloromethane (40 L) and diisopropylethylamine (2.21 kg). The reaction mixture was cooled to −5 to 5° C. and methanesulfonyl chloride (1.87 kg) was added at a controlled rate over 2 hours to ensure that the reaction temperature was kept below 5° C. After the addition was complete, the mixture was warmed to 20 to 30° C. and stirred for one to two hours. The reaction was monitored by GC-MS and was deemed complete when the conversion rate was ≧95%. The reaction was maintained at 20 to 30° C. while being diluted with water (15 L). The organic layer was separated, washed with water (0.50 kg), and concentrated to dryness to yield 4 as a light yellow solid (4.87 kg, 96%). Typical HPLC (AUC) purity was >95%. 1H-NMR was consistent with structure.
Quantity
3.78 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
reactant
Reaction Step One
Quantity
2.21 kg
Type
reactant
Reaction Step One
Quantity
1.87 kg
Type
reactant
Reaction Step Two
Name
Quantity
15 L
Type
solvent
Reaction Step Three
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexadecyl methanesulfonate
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Hexadecyl methanesulfonate
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Hexadecyl methanesulfonate
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Hexadecyl methanesulfonate
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Hexadecyl methanesulfonate
Reactant of Route 6
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Hexadecyl methanesulfonate

Citations

For This Compound
63
Citations
S Boncel, AP Herman, S Budniok, RG Jędrysiak… - pstorage-acs-6854636.s3 …
… , 97%) of crude n-hexadecyl methanesulfonate which was used in the next step without purification. 6.196 g (19.4 mmol) of n-hexadecyl methanesulfonate and 7.541 g (116 mmol) of …
JR Silvius - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1991 - Elsevier
… reaction of hexadecyl methanesulfonate (150 rag) at 65C with 4 ml of 30% methanolic dimethylamine, was heated for 36 h at 65C with 200 mg of hexadecyl methanesulfonate in 4 ml of …
Number of citations: 45 www.sciencedirect.com
PD Klimstra - 1959 - search.proquest.com
… The Reaction of Hydrogen Peroxide with nHexadecyl Methanesulfonate - - - - - - … hexadecyl methanesulfonate … n-Hexadecyl Methanesulfonate Procedure A: …
Number of citations: 0 search.proquest.com
B Kleuser, N Schmidt, G Gercken - Chemistry and physics of lipids, 1993 - Elsevier
… 1-O-bexadecyl-sn-glycerol was prepared by condensation of hexadecyl methanesulfonate with the central product and by subsequent detritylation and cleavage of the methylene bridge…
Number of citations: 3 www.sciencedirect.com
R Jiménez-Juárez, W Cruz-Chávez… - Frontiers in …, 2020 - frontiersin.org
… Then the 2,5-disubstituted benzimidazoles were N-alkylated with hexadecyl methanesulfonate in basic medium at 120C for 4 h to provide the 1,2,5-trisubstituted benzimidazoles (7a …
Number of citations: 18 www.frontiersin.org
HL Pilz-Junior, AB de Lemos, KN de Almeida… - Scientific Reports, 2019 - nature.com
… n-Hexadecyl methanesulfonate was synthesized according to previously reported … The mixture of 1-hexadecyl methanesulfonate (11.9 mmol, 1.00 equiv.) and 1-methylimidazole (11.9 …
Number of citations: 12 www.nature.com
LF Fabres, F da Costa Gonçalves, EOS Duarte… - Acta Parasitologica, 2020 - Springer
… n-hexadecyl methanesulfonate were synthesized according to previously reported procedures [46, 53]. … The mixture of n-hexadecyl methanesulfonate (11.9 mmol, 1.00 equiv.) and 1-…
Number of citations: 6 link.springer.com
N Priyantha - 1990 - search.proquest.com
… Platinum electrodes coated with a mixture of poly(4vinylpyridine-co-styrene) [PVPCS] and hexadecyl methanesulfonate [HDMS] show novel voltammetric features in aqueous solution. …
Number of citations: 1 search.proquest.com
SK Bhatia, J Hajdu - The Journal of Organic Chemistry, 1988 - ACS Publications
… The long-chain alkoxy moiety at the incipient sn-l-position of the target phospholipid (1) was next developed in a coupling reaction between equimolar hexadecyl methanesulfonate and …
Number of citations: 47 pubs.acs.org
HHO Schmid, PC Bandi, TH Madson… - Biochimica et Biophysica …, 1977 - Elsevier
O-[1'- 14 C]Hexadecyloxyethyl rac-glycerol was administered to 18-day-old rats by intracerebral injection, and incorporation of radioactivity into the brain lipids was determined after 6, …
Number of citations: 1 www.sciencedirect.com

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